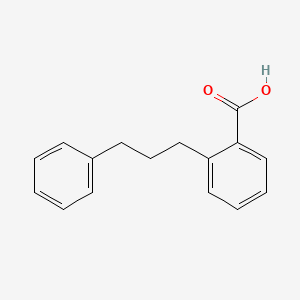
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane belongs to the class of dithiadiazinanes, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a six-membered ring. Its chemical structure is as follows:
Structure: Cl4C12H8N2S2
Méthodes De Préparation
Synthetic Routes:
Chlorination of 1,4,2,5-dithiadiazinane: The compound can be synthesized by chlorinating 1,4,2,5-dithiadiazinane using chlorine gas or chlorinating agents. The reaction proceeds via electrophilic substitution at the nitrogen and sulfur atoms.
Friedel-Crafts Alkylation: The methylphenyl groups can be introduced through Friedel-Crafts alkylation using chloromethylbenzene derivatives.
Industrial Production:
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane is not commonly produced on an industrial scale due to its specialized applications.
Analyse Des Réactions Chimiques
The compound undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the chlorinated compound yields the corresponding amines.
Substitution: Nucleophilic substitution reactions occur at the nitrogen and sulfur atoms.
Common Reagents: Chlorine, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: Chlorinated derivatives, alkylated forms, and their intermediates.
Applications De Recherche Scientifique
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane finds applications in:
Chemistry: As a precursor for functionalized dithiadiazinane derivatives.
Biology: Limited research, but potential use in bioconjugation studies.
Medicine: No direct medical applications reported.
Industry: Rarely used due to its specialized nature.
Mécanisme D'action
The compound’s mechanism of action remains largely unexplored. its reactivity suggests potential interactions with biological targets or catalytic processes.
Comparaison Avec Des Composés Similaires
While 3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane is unique in its chlorinated and alkylated structure, similar compounds include other dithiadiazinanes and heterocyclic sulfur compounds.
Propriétés
Numéro CAS |
18715-75-8 |
|---|---|
Formule moléculaire |
C16H14Cl4N2S2 |
Poids moléculaire |
440.2 g/mol |
Nom IUPAC |
3,3,6,6-tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane |
InChI |
InChI=1S/C16H14Cl4N2S2/c1-11-3-7-13(8-4-11)21-15(17,18)24-22(16(19,20)23-21)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
UUILSIQOYGCVPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(SN(C(S2)(Cl)Cl)C3=CC=C(C=C3)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)


![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)


![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)

![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)
![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)

